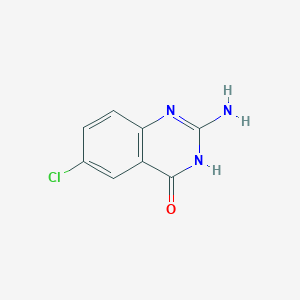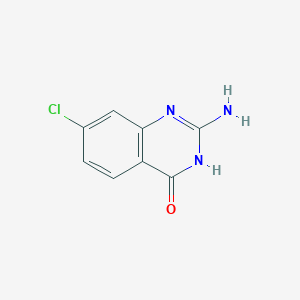![molecular formula C11H11BrN2 B3250242 8-bromo-1,2,3,4-tetrahydro-Pyrazino[1,2-a]indole CAS No. 201809-32-7](/img/structure/B3250242.png)
8-bromo-1,2,3,4-tetrahydro-Pyrazino[1,2-a]indole
Overview
Description
8-bromo-1,2,3,4-tetrahydro-Pyrazino[1,2-a]indole, commonly known as 8-Br-cAMP, is a cyclic adenosine monophosphate (cAMP) analogue that has been widely used in scientific research due to its ability to activate protein kinase A (PKA) and mimic the effects of endogenous cAMP. It has been shown to have various biochemical and physiological effects, making it a valuable tool in studying cellular signaling pathways.
Mechanism of Action
8-Br-8-bromo-1,2,3,4-tetrahydro-Pyrazino[1,2-a]indole acts as a 8-bromo-1,2,3,4-tetrahydro-Pyrazino[1,2-a]indole analogue, binding to and activating PKA. This leads to the phosphorylation of various downstream targets, including transcription factors such as CREB and ion channels such as CFTR. The activation of these targets can have various effects on cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
8-Br-8-bromo-1,2,3,4-tetrahydro-Pyrazino[1,2-a]indole has been shown to have various biochemical and physiological effects, including the activation of PKA and the regulation of ion channel activity. It has also been shown to induce the differentiation of various cell types, including neuronal and muscle cells. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 8-Br-8-bromo-1,2,3,4-tetrahydro-Pyrazino[1,2-a]indole in lab experiments is its ability to activate PKA and mimic the effects of endogenous 8-bromo-1,2,3,4-tetrahydro-Pyrazino[1,2-a]indole. This makes it a valuable tool in studying cellular signaling pathways and gene expression. However, one limitation is that it may not fully replicate the effects of endogenous this compound, as it may have different downstream targets or effects.
Future Directions
There are many potential future directions for research involving 8-Br-8-bromo-1,2,3,4-tetrahydro-Pyrazino[1,2-a]indole. One area of interest is the study of its effects on stem cell differentiation and regeneration. It may also be useful in the development of new therapies for diseases such as cancer and cystic fibrosis. Additionally, further research is needed to fully understand its mechanism of action and downstream effects.
Scientific Research Applications
8-Br-8-bromo-1,2,3,4-tetrahydro-Pyrazino[1,2-a]indole has been used in a wide range of scientific research applications, including the study of cellular signaling pathways, gene expression, and cell differentiation. It has been shown to activate PKA and induce the phosphorylation of various proteins, leading to downstream effects such as the activation of transcription factors and the regulation of ion channel activity.
properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-9-1-2-11-8(5-9)6-10-7-13-3-4-14(10)11/h1-2,5-6,13H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCVUXHJFYMBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC3=C2C=CC(=C3)Br)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



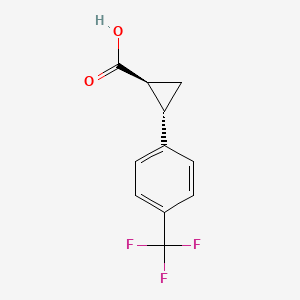

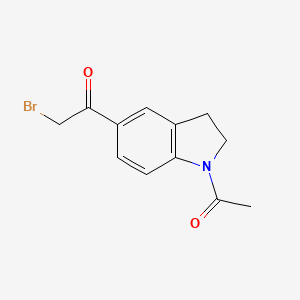
![3a-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]quinoline](/img/structure/B3250192.png)
![3a-Methyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline](/img/structure/B3250193.png)
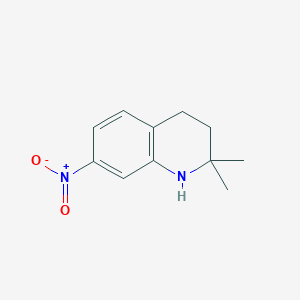

![Spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]-7-amine](/img/structure/B3250219.png)


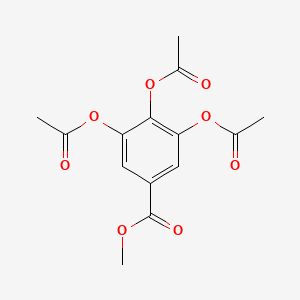
![6,8-Dichloro[1,3]dioxolo[4,5-G]quinazoline](/img/structure/B3250273.png)
